
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an indene backbone and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- typically involves multiple steps, including the formation of the indene backbone and the introduction of functional groups. Common synthetic routes include:
Cyclization Reactions: The formation of the indene backbone can be achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations.
化学反応の分析
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature and solvent, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxy derivatives.
科学的研究の応用
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of various materials and chemicals, owing to its versatile reactivity.
作用機序
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The indene backbone provides structural stability and contributes to its overall reactivity.
類似化合物との比較
Similar Compounds
1H-Indene-1,3(2H)-dione: A simpler analog without the additional functional groups.
2-Hydroxy-1H-indene-1,3(2H)-dione: Another analog with a hydroxyl group at a different position.
5-Methyl-1H-indene-1,3(2H)-dione: A similar compound with a methyl group instead of the tert-butyl group.
Uniqueness
The uniqueness of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- lies in its combination of functional groups and the indene backbone, which provides a unique reactivity profile and makes it suitable for a wide range of applications.
特性
CAS番号 |
71313-39-8 |
|---|---|
分子式 |
C20H20O4 |
分子量 |
324.4 g/mol |
IUPAC名 |
2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C20H20O4/c1-11-9-14(19(2,3)4)16(21)15(10-11)20(24)17(22)12-7-5-6-8-13(12)18(20)23/h5-10,21,24H,1-4H3 |
InChIキー |
KYRPTEYTYAPRAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2(C(=O)C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
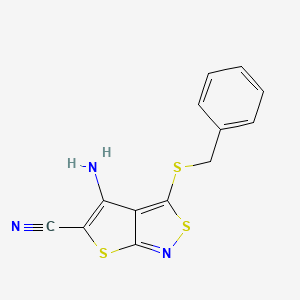
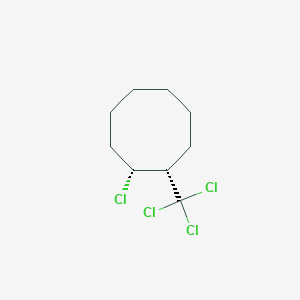
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
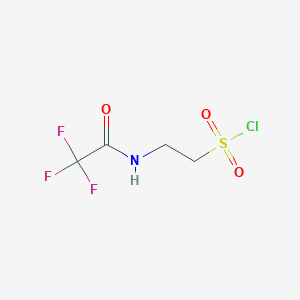
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
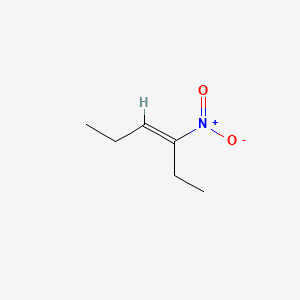
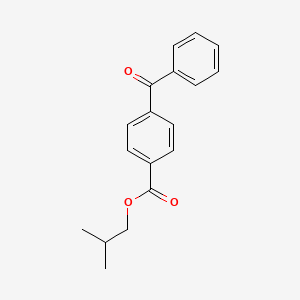
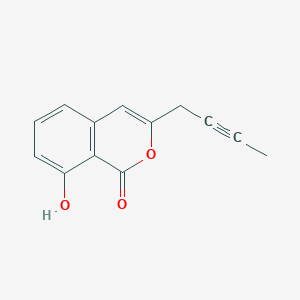
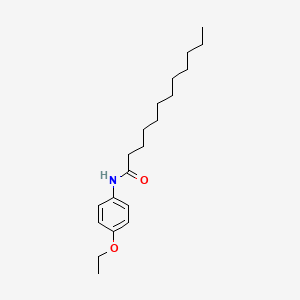
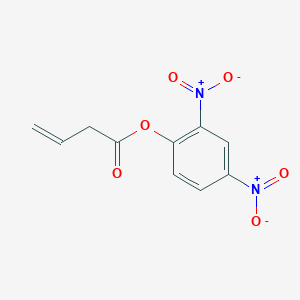
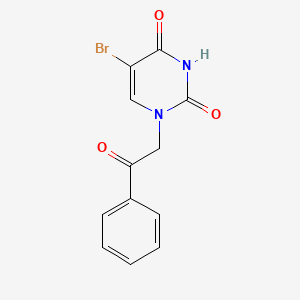
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)

